3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid
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Overview
Description
3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is a chemical compound with the molecular formula C15H18N2O3. It is known for its unique structure, which includes a benzoxazole ring fused to a piperidine ring, connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives.
Coupling of Benzoxazole and Piperidine Rings: The benzoxazole and piperidine rings are coupled using a suitable linker, such as a propanoic acid derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzoxazole or piperidine rings.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The propanoic acid moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzoxazol-2-yl)-1-(2-carboxyethyl)piperidine
- 2-[1-(2-Carboxyethyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness
3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is unique due to its specific combination of a benzoxazole ring, piperidine ring, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(19)7-10-17-8-5-11(6-9-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSIEKAIKHYKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253913 |
Source
|
Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-04-5 |
Source
|
Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924869-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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